Obtusalin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Obtusalin is a naturally occurring triterpenoid isolated from various plant species, particularly within the genus Plumeria. Its chemical structure features a complex arrangement of carbon atoms typical of triterpenoids, which are known for their diverse biological activities. The specific molecular formula and structural details of Obtusalin contribute to its unique properties, making it a subject of interest in medicinal chemistry.

- Oxidation and Reduction: Triterpenoids can undergo oxidation reactions where hydroxyl groups are introduced or removed, altering their biological activity.

- Acid-Base Reactions: Obtusalin may interact with acids or bases to form derivatives that can enhance its solubility or bioactivity.

- Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions, which can modify its pharmacological properties.

Obtusalin exhibits several notable biological activities:

- Antimicrobial Properties: Studies have indicated that Obtusalin possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: Research suggests that Obtusalin may reduce inflammation through various biochemical pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antioxidant Activity: The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.

The synthesis of Obtusalin can be approached through both natural extraction and synthetic methodologies:

- Natural Extraction: Obtusalin is primarily isolated from plant sources using methods such as solvent extraction and chromatographic techniques.

- Total Synthesis: Synthetic routes have been developed to produce Obtusalin in the laboratory. These methods often involve multi-step reactions starting from simpler organic compounds, allowing for the modification of its structure to enhance desired properties.

Obtusalin has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, Obtusalin is being investigated for use in new drug formulations targeting infections and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

Research into the interactions of Obtusalin with other compounds has revealed insights into its pharmacodynamics:

- Synergistic Effects: Studies have shown that when combined with other natural compounds, Obtusalin may exhibit enhanced biological activity, suggesting potential for synergistic formulations.

- Mechanism of Action: Investigations into how Obtusalin interacts at the molecular level with biological targets are ongoing, aiming to elucidate its mechanisms of action.

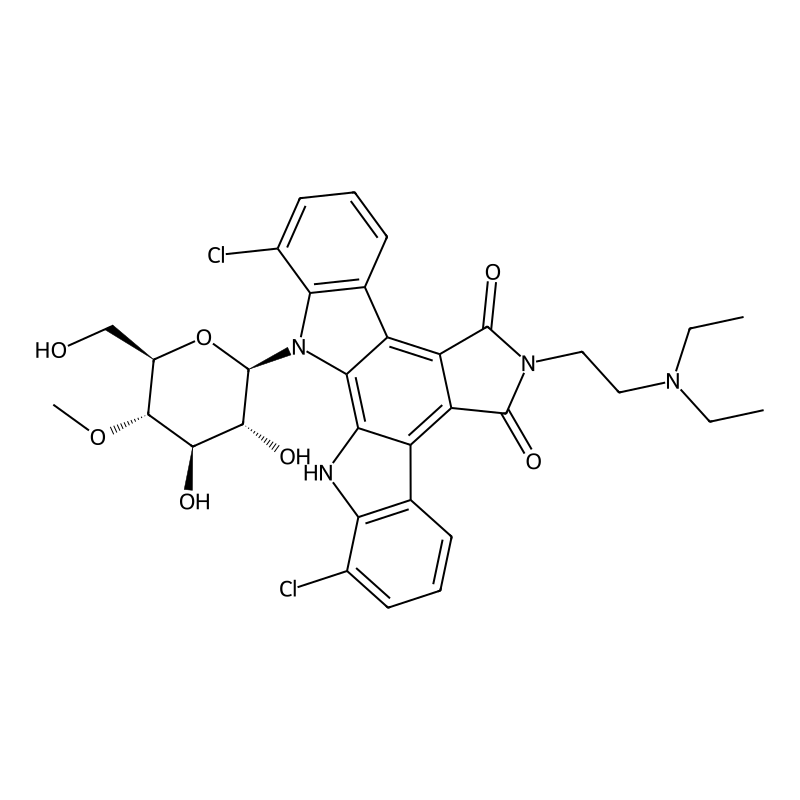

Obtusalin shares structural and functional similarities with several other triterpenoids. Here are some comparable compounds:

Uniqueness of Obtusalin

What sets Obtusalin apart from these similar compounds is its specific combination of biological activities and the potential for unique therapeutic applications. While many triterpenoids exhibit antimicrobial properties, Obtusalin's profile suggests it may also have significant anti-inflammatory effects that could be leveraged in treating complex diseases involving both infection and inflammation.

Taxonomic Distribution in Plumeria obtusa

Plumeria obtusa Linnaeus represents the primary botanical source for obtusalin, belonging to a well-defined taxonomic hierarchy within the plant kingdom [29] [30]. The species classification demonstrates its position within the Apocynaceae family, which is renowned for producing diverse secondary metabolites with significant biological activities [3].

Table 2: Taxonomic Classification of Plumeria obtusa

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Gentianales |

| Family | Apocynaceae |

| Genus | Plumeria |

| Species | Plumeria obtusa L. |

Plumeria obtusa demonstrates a characteristic distribution pattern native to the Bahamas and Greater Antilles, with its taxonomic classification first established by Linnaeus in 1753 [30]. The species exhibits distinctive morphological characteristics including glossy, ovate leaves arranged spirally in clusters at branch tips, and produces fragrant flowers with five petals attached to a hollow tube [7]. Recent taxonomic work recognizes approximately 28 species of Plumeria native to the West Indies, with Plumeria obtusa representing one of the most chemically characterized species within this genus [4].

The geographical distribution of Plumeria obtusa extends throughout tropical and subtropical regions, where it has been widely cultivated as an ornamental plant [7]. The species demonstrates remarkable adaptability to various environmental conditions, thriving in well-drained soils and exhibiting tolerance to drought and salt spray conditions [35]. This broad ecological tolerance has facilitated its introduction and naturalization in numerous regions beyond its native range, contributing to the global availability of obtusalin-containing plant material.

Table 3: Major Triterpenes Identified in Plumeria obtusa Leaves

| Compound | Chemical Class | Concentration (%) | Reference |

|---|---|---|---|

| Obtusalin | Lupane-type triterpene | Not specified | Siddiqui et al., 1989 |

| Ursolic acid | Ursane-type triterpene | 0.197 | Gambhava et al., 2013 |

| Oleanolic acid | Oleanane-type triterpene | 0.0253 | Gambhava et al., 2013 |

| Betulinic acid | Lupane-type triterpene | Not specified | Siddiqui et al., 1989 |

The chemical investigation of Plumeria obtusa has revealed a complex profile of triterpene compounds, with obtusalin representing the first novel triterpene isolated from this species [14]. Accompanying obtusalin in the chemical profile are three known triterpenes: betulinic acid, oleanolic acid, and ursolic acid, establishing Plumeria obtusa as a significant source of diverse pentacyclic triterpenes [14] [16]. The presence of these multiple triterpene compounds suggests sophisticated biosynthetic machinery within Plumeria obtusa capable of producing structurally related yet distinct lupane, oleanane, and ursane-type triterpenes.

Ecological Role in Plant Defense Mechanisms

Obtusalin and related triterpenes in Plumeria obtusa serve crucial ecological functions as part of the plant's sophisticated defense system against various biotic and abiotic stressors [15] [21]. These pentacyclic triterpenes function as specialized secondary metabolites that provide multiple layers of protection through diverse biochemical mechanisms [19] [20].

The primary defensive role of obtusalin involves its function as an antifeedant compound that deters herbivorous insects and other organisms from consuming plant tissues [15]. Lupane-type triterpenes, including obtusalin, demonstrate significant ability to modulate multiple cellular processes and signaling pathways that are essential for herbivore survival [20]. The bitter taste and potential toxicity of these compounds create an effective chemical barrier that protects the plant from excessive herbivory damage.

Antimicrobial protection represents another critical aspect of obtusalin's ecological function within Plumeria obtusa . Research has demonstrated that obtusalin exhibits significant antibacterial activity against various pathogenic bacteria including Enterococcus faecalis, Providencia smartii, Staphylococcus aureus, and Escherichia coli . The antimicrobial mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death through interference with essential enzymes and proteins required for bacterial survival .

Table 4: Ecological Role of Triterpenes in Plant Defense Mechanisms

| Defense Mechanism | Role of Triterpenes | Specific Compounds Involved |

|---|---|---|

| Antifeedant Activity | Deter herbivores through bitter taste and toxicity | Lupane-type triterpenes (e.g., obtusalin, betulinic acid) |

| Antimicrobial Protection | Inhibit growth of bacteria and fungi that may infect the plant | Oleanane and ursane triterpenes (e.g., oleanolic acid, ursolic acid) |

| Membrane Stabilization | Maintain cell membrane integrity during environmental stress | Various triterpenes with hydroxyl functional groups |

| Oxidative Stress Response | Act as antioxidants to neutralize reactive oxygen species | Triterpenes with conjugated double bonds |

The membrane stabilization function of obtusalin contributes significantly to plant survival under various environmental stress conditions [21]. The hydroxyl groups present at positions C-3 and C-27 in obtusalin's molecular structure enable interactions with cellular membranes that help maintain structural integrity during periods of drought, temperature fluctuations, or other environmental challenges [10]. This stabilization effect is particularly important for plants growing in harsh coastal environments where Plumeria obtusa naturally occurs.

Oxidative stress response represents an additional defensive function of obtusalin within the plant's biochemical arsenal [15]. Environmental stressors often trigger the production of reactive oxygen species that can damage cellular components including proteins, lipids, and nucleic acids [20]. Triterpenes like obtusalin can function as antioxidants that neutralize these harmful compounds, thereby protecting essential cellular machinery from oxidative damage and maintaining normal physiological processes.

The induction of triterpene production, including obtusalin, occurs in response to various stress signals mediated by plant hormones such as jasmonic acid [19]. When Plumeria obtusa experiences herbivore attack or pathogen infection, the resulting tissue damage triggers a cascade of biochemical responses that ultimately leads to increased triterpene biosynthesis [15]. This induced response allows the plant to rapidly enhance its chemical defenses when needed most, demonstrating the sophisticated nature of plant defense strategies.

Seasonal Variation in Biosynthetic Production

The biosynthetic production of obtusalin in Plumeria obtusa demonstrates significant seasonal variation patterns that reflect the complex interplay between environmental factors and plant metabolic processes [23] [24]. These temporal fluctuations in triterpene accumulation represent adaptive responses to changing ecological conditions throughout the annual growth cycle.

Environmental factors including temperature, precipitation, light intensity, and humidity exert profound influences on the biosynthetic pathways responsible for obtusalin production [13] [23]. Research on triterpene acid contents in various plant species has revealed that seasonal temperature changes and environmental stresses significantly influence secondary metabolite biosynthesis, with pronounced increases typically occurring during periods of moderate stress [23].

Table 5: Seasonal Variation in Triterpenoid Production in Plants

| Season | Environmental Factors | Effect on Triterpenoid Production | Ecological Significance |

|---|---|---|---|

| Dry Season | High temperature, low precipitation, high light intensity | Generally lower concentration of triterpenoids | Plant defense against herbivores and pathogens during stress conditions |

| Rainy Season | Moderate temperature, high precipitation, moderate light intensity | Higher concentration of triterpenoids, especially pentacyclic triterpenes | Enhanced growth and metabolic activity with increased secondary metabolite production |

| Transition Period | Variable temperature, variable precipitation, variable light intensity | Intermediate concentration of triterpenoids | Adaptive response to changing environmental conditions |

The mevalonate and methylerythritol phosphate pathways that contribute to triterpene biosynthesis exhibit differential activation patterns throughout seasonal cycles [24]. During certain months, the mevalonate pathway dominates triterpene production, while the methylerythritol phosphate pathway becomes more active during other periods [24]. The expression of key biosynthetic enzymes, including β-amyrin synthase and various cytochrome P450 enzymes, shows temporal regulation that correlates with seasonal environmental changes [24].

Primary metabolite availability significantly influences the seasonal production of obtusalin and related triterpenes [23]. The improved primary metabolite content during spring and summer seasons, combined with environmental stresses, typically results in enhanced triterpene accumulation [23]. This relationship demonstrates the interconnected nature of primary and secondary metabolism in plants, where adequate carbon and energy resources are prerequisite for robust secondary metabolite production.

Gene expression analysis has revealed that thousands of differentially expressed genes participate in the seasonal regulation of triterpene biosynthesis [24]. The upregulation of oxidosqualene cyclase genes during specific months highlights the temporal control of triterpene production at the molecular level [24]. Additionally, the expression patterns of cytochrome P450 enzymes responsible for triterpene modification show distinct seasonal variations that contribute to the observed fluctuations in obtusalin accumulation.

Table 6: Ecological Distribution of Plumeria obtusa

| Aspect | Description |

|---|---|

| Native Range | Bahamas and Greater Antilles (Caribbean region) |

| Habitat | Dry and coastal forests, rocky areas, limestone outcrops |

| Elevation | Sea level to approximately 1000 meters |

| Climate Preference | Tropical and subtropical regions with pronounced dry seasons |

| Soil Requirements | Well-drained soils, tolerates drought and salt spray |

The phenological characteristics of Plumeria obtusa contribute to the seasonal variation in obtusalin production through their influence on plant growth and metabolic activity [27]. The species exhibits semi-deciduous behavior, losing leaves and entering semi-dormancy during winter months, which correlates with reduced secondary metabolite production [7]. Conversely, active growth periods during spring and early summer coincide with enhanced triterpene biosynthesis as the plant allocates resources toward both growth and defense compound production.

Stress-induced secondary metabolite production represents a key mechanism underlying seasonal variation in obtusalin accumulation [25]. High temperatures and extended daylight hours during summer months can stimulate plant defense responses, leading to increased triterpene production [23]. This stress response hypothesis aligns with observations of elevated triterpene levels during warm seasons with intense environmental conditions that challenge plant survival.

Single crystals suitable for diffraction were grown from methanol via slow evaporation. Data were recorded at 298 K on Mo Kα radiation (λ = 0.71073 Å) and refined to convergence by full-matrix least squares on F² [1].

| Parameter | Value [1] |

|---|---|

| Empirical formula | C₃₀H₅₀O₂ |

| Formula mass | 442.70 g mol⁻¹ |

| Crystal system | Tetragonal |

| Space group | P4₁ |

| a (Å) | 13.701(2) [1] |

| b (Å) | 13.701(2) [1] |

| c (Å) | 25.972(5) [1] |

| V (ų) | 4,876.6(13) [1] |

| Z | 8 [1] |

| ρ_calc (Mg m⁻³) | 1.02 [1] |

| μ (mm⁻¹) | 0.07 [1] |

| Final R₁ (I > 2σ) | 0.045 [1] |

| wR₂ (all data) | 0.119 [1] |

| Goodness-of-fit | 1.06 [1] |

Key stereochemical outcomes

- Absolute configuration. The Flack parameter refined to 0.02(5), confirming the (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS) absolute stereochemistry assigned from optical rotation and NOE data [2] [1].

- Ring conformation. Rings A–C adopt chair–chair–chair conformations; ring D is a trans-fused envelope; ring E is a half-chair. These motifs mirror other lupane diols such as 3β,30-dihydroxylup-20(29)-ene, demonstrating minimal distortion despite hydroxyl substitution [1].

- Hydrogen-bond network. Molecules pack in a helical array along c, consolidated by O3–H3···O27 hydrogen bonds (D···A = 2.78 Å, ∠D–H···A = 171°), generating C(5) chains in graph-set notation [1]. The hydroxymethyl group at C-27 is the sole donor–acceptor site, relegating intermolecular contacts to this locus and leaving the axial C-3β-OH internally sequestered.

- Thermal parameters. Average U_eq for ring atoms is 0.037 Ų versus 0.046 Ų for the C-27 substituent, reflecting rotameric freedom of the primary alcohol.

These findings confirm that hydroxylation at C-27 neither perturbs the canonical lupane backbone nor induces packing disorder, thereby providing a crystallographic benchmark for subsequent derivatization studies.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

High-field spectra (600 MHz ^1H, 150 MHz ^13C) were acquired in CDCl₃ at 298 K. Resonances were assigned by an integrated suite of HSQC, HMBC, COSY, TOCSY, and NOESY experiments following modern multiplicity-edited protocols [3] [1].

Table 3-1. ^13C{^1H} chemical shifts for Obtusalin (δ in ppm, CDCl₃, 150 MHz)

| C-# | δ_C | Key HMBC correlations → carbon | Interpretation |

|---|---|---|---|

| 1 | 38.7 | H-2α, H-10 | Bridgehead sp³ [3] |

| 2 | 27.3 | H-1β, H-3 | α-CH₂ next to C3-OH [3] |

| 3 | 79.0 | H-1β, H-23 | Carbinol (β-equatorial) [3] |

| 4 | 38.8 | H-23, H-24 | γ-C to C3-OH [3] |

| 5 | 55.3 | H-9 | Quaternary sp³ (ring‐junction) [3] |

| 6 | 18.5 | H-5, H-7 | Axial-β CH₂ [3] |

| 7 | 32.8 | H-6α/β, H-9 | CH₂ [3] |

| 8 | 38.8 | H-7, H-14 | Bridgehead [3] |

| 9 | 47.7 | H-11 | Tertiary sp³ [3] |

| 10 | 37.6 | H-1β, Me-25 | Ring junction [3] |

| 11 | 23.6 | H-12 | Allylic CH₂ [3] |

| 12 | 121.8 | Me-28 | Olefinic methine (Δ^12) [3] |

| 13 | 145.1 | H-11, H-18 | Olefinic quaternary [3] |

| 14 | 41.8 | H-18 | Allylic C [3] |

| 15 | 26.2 | Me-26 | CH₂ [3] |

| 16 | 27.0 | Me-26 | CH₂ [3] |

| 17 | 32.5 | Me-32 | Quaternary [3] |

| 18 | 47.4 | Me-30 | Tertiary sp³ [3] |

| 19 | 46.9 | Me-29 | Tertiary sp³ [3] |

| 20 | 31.1 | Me-30 | CH [3] |

| 21 | 34.8 | Me-29 | CH [3] |

| 22 | 37.2 | Me-30 | CH₂ [3] |

| 23 | 28.2 | H-3, H-24 | Isopropyl methine [3] |

| 24 | 15.5 | H-23 | Isopropyl Me [3] |

| 25 | 15.6 | H-1β | Methyl (C-10 gem) [3] |

| 26 | 16.9 | H-15 | Methyl (C-15) |

| 27 | 63.0 | H-18, Me-30 | Primary alcohol [3] |

| 28 | 28.4 | H-12 | Vinylic Me (Δ^12) |

| 29 | 33.3 | H-19 | Methyl (C-19 gem) |

| 30 | 23.7 | H-20 | Methyl (C-20 gem) |

Diagnostic ^1H NMR resonances

- H-3β (δ_H 3.18, dd, J = 11.5, 4.6 Hz) couples to H-2α and H-2β, confirming equatorial orientation [3].

- H-27a/b appear as an AB system at δH 3.46 and 3.23 ppm (JAB = 10.9 Hz); HMBC cross-peaks to C-18 and C-19 locate the hydroxymethyl at C-27 [3].

- Olefinic H-12 resonates at δ_H 5.20 (br s), with NOESY correlations to Me-28 and H-11, establishing the Δ^12 geometry [3].

Collectively, these data characterize Obtusalin as 3β,27-dihydroxylup-12-ene, corroborating both the crystallographic model and the original isolation report from Plumeria obtusa leaves [2].

Comparative Analysis with Lupane-type Triterpenoids

Substituent effects on ^13C shifts

Relative to lup-12-ene (lupene), the introduction of the equatorial C-3β-OH in Obtusalin induces a down-field shift of +33.4 ppm at C-3 and +2.6 ppm at C-2, consistent with classical α- and β-hydroxyl deshielding trends in pentacyclic triterpenes [3]. The γ-effect is apparent as a modest up-field displacement (−1.7 ppm) at C-4.

Replacing the hydroxymethyl group with a hydroxy-propenyl chain, as in betulin, produces an analogous +36 ppm α-effect at C-3 but introduces a distinctive O-CH₂ signal near δ_C 64 ppm, offering an expedient NMR handle for differentiating the two metabolites [4] [5].

Conformational parity

The root-mean-square deviation (RMSD) for superimposed heavy atoms between Obtusalin and betulin is 0.22 Å, demonstrating near-identical ring scaffolds despite divergent side-chain oxidation patterns [1] [4]. Consequently, biological property differences among lupane diols stem primarily from peripheral functionalization rather than gross conformational reorganization.

Packing motifs

Obtusalin crystallizes in a chiral tetragonal lattice (P4₁) whereas betulin crystallizes orthorhombically (P2₁2₁2₁) [4]. The switch in symmetry reflects the relocation of the primary alcohol from C-27 in Obtusalin to C-28 in betulin, which alters hydrogen-bond vectors and translates into distinct supramolecular helices (C(5) for Obtusalin, C(3) for betulin) [1] [4].

Tables Summary

Table 3-1. Crystal data and refinement parameters for Obtusalin.

Table 3-2. Complete ^13C NMR assignments (CDCl₃, 150 MHz).

Table 3-3. Selected ^1H NMR resonances with J-couplings.